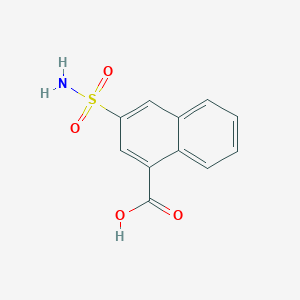![molecular formula C8H15N3 B13168019 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of key intermediates, such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. These intermediates are formed in a novel, one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines. This method showcases an efficient route for producing the compound and its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving 1,3,5-trialkylhexahydrotriazines provides a foundation for potential large-scale production. Further optimization and scaling of this method could facilitate industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, which react with the compound to form new series of bis-triazenes. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include bis-triazenes and other complex molecules, highlighting the compound’s chemical versatility and potential for further derivative synthesis.
Applications De Recherche Scientifique
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives and as a building block for complex molecular structures.
Biology: Research explores its potential as a bifunctional mimic of transaminases, aiming to maximize its catalytic action during transamination processes.
Medicine: The compound’s unique structure allows it to interact with biological entities, making it a candidate for drug development and therapeutic applications.
Industry: Its chemical reactivity and versatility make it valuable for industrial applications, including the production of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves its interaction with various molecular targets and pathways. Its unique structure allows it to bind to specific biological entities, facilitating catalytic and biochemical processes. Further studies are required to elucidate the exact interactions and resulting changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane include:
Azaphosphatranes: These compounds share a similar structural motif and exhibit weak acidity due to conformational changes upon deprotonation.
Bis-triazenes: Formed from reactions with diazonium salts, these compounds highlight the chemical versatility of the tricyclic framework.
Uniqueness
This compound stands out due to its tricyclic structure containing three nitrogen atoms, which imparts unique chemical and physical properties. Its ability to participate in diverse chemical reactions and form complex derivatives underscores its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
3,7,10-triazatricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C8H15N3/c1-7-2-10-5-8(7,4-9-1)6-11-3-7/h9-11H,1-6H2 |
Clé InChI |
KXKUWHXOPDYYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C23CNCC2(CN1)CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)


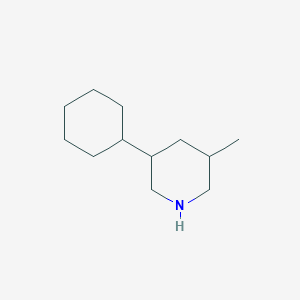
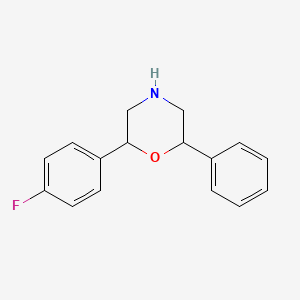
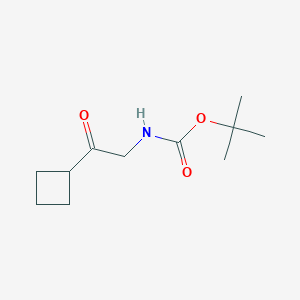
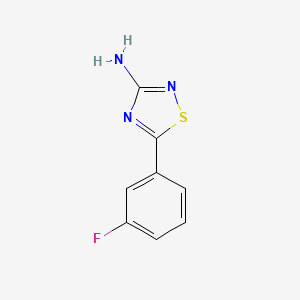
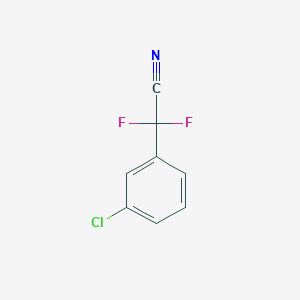
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
